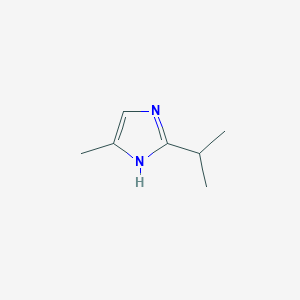

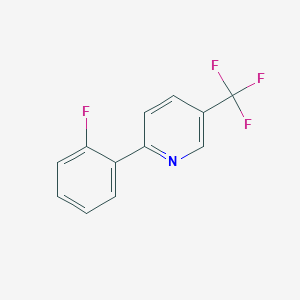

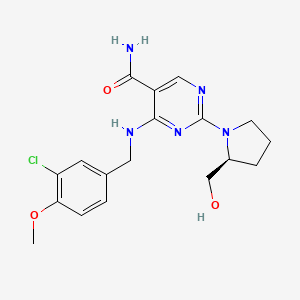

![molecular formula C8H14O3 B3132606 Methyl 2-[(1R,3S)-rel-3-hydroxycyclopentyl]acetate CAS No. 37435-80-6](/img/structure/B3132606.png)

Methyl 2-[(1R,3S)-rel-3-hydroxycyclopentyl]acetate

Vue d'ensemble

Description

Applications De Recherche Scientifique

Understanding Methanogenic Pathways

Research on methanogenic pathways, particularly involving acetate (the methyl group), highlights the complexity of methanogenesis in various environments. The study by Conrad (2005) delves into how the stable carbon isotopic signatures of CO2, CH4, and acetate methyl are crucial for quantifying the contributions of different methanogenic pathways to total CH4 production. This analysis underscores the variability of isotopic fractionation factors, which are not constant but differ significantly across different sites and conditions. This variability necessitates more extensive data on fractionation factors under diverse environmental conditions to enhance our understanding of acetate turnover and its implications for methanogenesis and carbon cycling (Conrad, 2005).

Advances in Drug Metabolism and Conjugation

Dutton (1978) provides a comprehensive review of drug metabolism, particularly Phase 2 reactions such as glucuronidation, which are critical for the biosynthetic modification of drugs. This process involves the conjugation of endogenous polar molecules with drug metabolites or the drug itself if it possesses a conjugable group. Such conjugates are usually readily excreted, although some retain biological activity and can influence further drug metabolism. Dutton's work emphasizes the developmental aspects of these reactions, highlighting significant advances in understanding the mechanisms regulating perinatal development of Phase 2 reactions (Dutton, 1978).

Investigating Polycyclic Aromatic Hydrocarbons (PAHs)

Flesher and Lehner (2016) explore the carcinogenicity of methylated and non-methylated PAHs, proposing a unified theory that emphasizes the role of methyl substitution in imparting cancer-causing properties to these compounds. This theory integrates predictions on the mechanism of carcinogenesis by methyl-substituted hydrocarbons and suggests that metabolic substitution of a methyl group at the reactive meso-position is a crucial step in the carcinogenesis of PAHs. The findings from this study have implications for understanding the chemical and biochemical mechanisms underlying the carcinogenic potential of PAHs and their metabolites (Flesher & Lehner, 2016).

Enhancing Biodiesel Production via Interesterification

Esan et al. (2021) review the use of different feedstocks for producing glycerol-free biodiesel through interesterification with methyl acetate. This process is highlighted as an environmentally friendly alternative to traditional biodiesel production methods, which often result in excess waste glycerol. The by-product triacetin, arising from the interesterification reaction, shows promise as a fuel additive, thereby enhancing the sustainability of the biodiesel production process. This work underscores the potential of methyl acetate in creating cleaner and more sustainable biodiesel fuels (Esan et al., 2021).

Orientations Futures

Propriétés

IUPAC Name |

methyl 2-[(1R,3S)-3-hydroxycyclopentyl]acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c1-11-8(10)5-6-2-3-7(9)4-6/h6-7,9H,2-5H2,1H3/t6-,7+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKYJDPCEVAGWBX-RQJHMYQMSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1CCC(C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C[C@@H]1CC[C@@H](C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

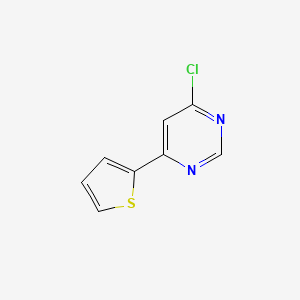

![3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine hydrobromide](/img/structure/B3132528.png)

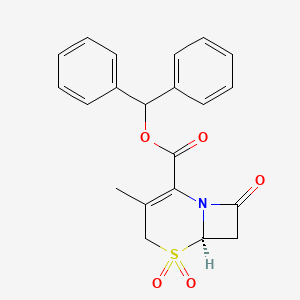

![2,2,3,3-Tetrafluoro-1-[2-(4-methylanilino)cyclohexen-1-yl]propan-1-one](/img/structure/B3132582.png)

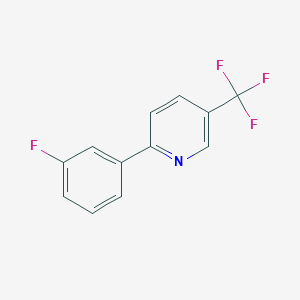

![Methyl 2-amino-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B3132603.png)